3,3'-Dichloro-4,4'-diisocyanatobiphenyl CAS number
3,3'-Dichloro-4,4'-diisocyanatobiphenyl CAS number
Abstract
This technical guide provides a comprehensive overview of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl, identified by CAS number 5331-87-3 .[1][2] This aromatic diisocyanate is a highly reactive compound pivotal in the synthesis of high-performance polymers. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, synthesis pathways, core reactivity, and key applications. Furthermore, it offers critical insights into safety and handling protocols, and outlines robust analytical methodologies for its detection and quantification. The content herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights into its practical application and management.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are fundamental to its effective and safe use in research and development. 3,3'-Dichloro-4,4'-diisocyanatobiphenyl is a symmetric aromatic molecule containing two reactive isocyanate (-NCO) groups.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 5331-87-3 | PubChem[1], ChemicalBook[2] |
| IUPAC Name | 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene | PubChem[1] |
| Molecular Formula | C₁₄H₆Cl₂N₂O₂ | PubChem[1], ChemicalBook[2] |
| Synonyms | 3,3'-Dichlorodiphenyl 4,4'-diisocyanate, 3,3'-Dichlorobiphenyl-4,4'-diyl Diisocyanate | ChemicalBook[2], CymitQuimica[3] |
| InChI Key | JITXMLLVGWGFGV-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N=C=O)Cl)Cl)N=C=O | PubChem[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 305.12 g/mol | ChemicalBook[2] |
| Appearance | White to light yellow powder/crystal | ChemicalBook[2] |
| Melting Point | 168 °C | ChemicalBook[2] |
| Boiling Point | 407.3 ± 45.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| Solubility | Slightly soluble in Toluene; Decomposes in water | ChemicalBook[2], Cole-Parmer[4] |
Synthesis and Manufacturing Insights
The primary industrial synthesis of aromatic isocyanates, including 3,3'-Dichloro-4,4'-diisocyanatobiphenyl, involves the phosgenation of the corresponding primary amine. The precursor for this compound is 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine (CAS: 91-94-1).[5] The process is meticulously controlled to maximize yield and minimize the formation of undesirable byproducts, such as ureas and carbamoyl chlorides.
The causality for a two-stage temperature protocol is rooted in reaction kinetics and thermodynamics. The initial low-temperature step favors the formation of the carbamoyl chloride and the amine hydrochloride salt, which are intermediates. This exothermic phase must be controlled to prevent side reactions between the highly reactive isocyanate product and the starting amine. The subsequent high-temperature stage provides the necessary energy to decompose these intermediates into the final diisocyanate product and hydrogen chloride (HCl).[6]
Caption: Synthesis workflow for 3,3'-Dichloro-4,4'-diisocyanatobiphenyl.
Core Reactivity: The Isocyanate Functional Group
The utility of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl stems entirely from the high reactivity of its two isocyanate (-N=C=O) functional groups. The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the foundation of polyurethane and polyurea chemistry.
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Reaction with Alcohols (Polyols): When reacted with compounds containing hydroxyl groups (polyols), it forms urethane linkages, leading to the creation of polyurethanes.
-
Reaction with Amines (Polyamines): Its reaction with primary or secondary amines yields urea linkages, resulting in polyureas.
-
Reaction with Water: A crucial consideration during handling and storage is its reactivity with water. This reaction produces an unstable carbamic acid, which quickly decomposes to form the corresponding amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a stable, insoluble urea linkage, which can compromise product quality and cause pressure buildup in sealed containers.[7]
Caption: Core reaction mechanisms of the isocyanate functional group.
Key Applications
The rigid biphenyl backbone and the presence of two chlorine atoms in 3,3'-Dichloro-4,4'-diisocyanatobiphenyl impart excellent thermal stability, chemical resistance, and mechanical properties to the polymers derived from it.
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High-Performance Polymers: It is a key monomer in the production of specialty polyurethanes and polyureas. These materials are used where high durability and resilience are required.[8]
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Coatings and Adhesives: Its properties make it suitable for formulating high-performance coatings, adhesives, and sealants that offer strong adhesion and resistance to environmental degradation.[8][9]
-
Elastomers: It can be used to synthesize specialty elastomers with high tensile strength and hardness.
-
Chemical Intermediate: Beyond polymerization, it serves as a building block in complex organic synthesis, potentially in the development of specialized materials or active pharmaceutical ingredients.[10]
Safety, Handling, and Toxicology
3,3'-Dichloro-4,4'-diisocyanatobiphenyl is a hazardous substance that must be handled with extreme care by trained personnel.[1] Inhalation and skin contact are primary exposure routes.
Table 3: GHS Hazard Classification | Hazard Class | Pictogram | Signal Word | Hazard Statement | | --- | --- | --- | --- | | Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | | Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | | Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation | | Acute Toxicity, Inhalation (Category 3) | Danger | H331: Toxic if inhaled | | Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation | (Source: PubChem)[1]
Safe Handling Protocol
-
Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved full-facepiece airline respirator in positive pressure mode is required, especially where dust or aerosols may be generated.[4] Isocyanates can cause asthmatic sensitization upon single or repeated exposure.[11]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat or overalls to prevent skin contact.[4][11]
-
-
Handling Practices: Avoid breathing dust.[13] Do not get in eyes, on skin, or on clothing.[13] Keep container tightly closed and protect from moisture.[12]
First Aid Measures
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Analytical Methodologies
Quantifying isocyanates in environmental or biological samples is challenging due to their high reactivity. Most methods rely on derivatization to convert the isocyanate into a stable, easily detectable compound, followed by chromatographic analysis.[14][15]
Protocol: HPLC-UV Analysis of Diisocyanates
This protocol is based on established NIOSH and EPA methods for diisocyanate analysis and is a self-validating system through the use of standards and controls.[15][16]
-
Objective: To quantify 3,3'-Dichloro-4,4'-diisocyanatobiphenyl in a sample matrix (e.g., air, solvent).
-
Principle: The sample is collected in a solution containing a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (1-2MP). The agent reacts with the isocyanate groups to form stable urea derivatives. These derivatives are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a derivatizing solution of 1-(2-methoxyphenyl)piperazine in a suitable solvent (e.g., toluene or acetonitrile).
-
Sample Collection/Preparation:
-
For air samples, bubble a known volume of air through an impinger containing the derivatizing solution.
-
For liquid samples, add a known volume of the sample to the derivatizing solution.
-
-
Reaction: Allow the derivatization reaction to proceed to completion (typically 1-2 hours at room temperature).
-
Sample Cleanup (if necessary): Use solid-phase extraction (SPE) to remove interfering compounds from complex matrices.
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient (e.g., acetonitrile and water) to separate the components.
-
Detect the urea derivative using a UV detector at an appropriate wavelength.
-
-
Quantification: Prepare a calibration curve using certified standards of derivatized 3,3'-Dichloro-4,4'-diisocyanatobiphenyl. Calculate the concentration in the original sample based on the peak area and the calibration curve.
-
Caption: Workflow for the analytical determination of diisocyanates via HPLC.
References
-
PubChem. (n.d.). 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl. National Institutes of Health. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,3'-Dichloro-4,4'-diisocyanatobiphenyl. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC). Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Covestro Solution Center. Retrieved from [Link]
-
3M. (2016). Safety Data Sheet. Retrieved from [Link]
-
BoroPharm Inc. (n.d.). 3,3'-Dichloro-4,4'-diisocyanatobiphenyl. Retrieved from [Link]
-
Lanxess. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
-
ATSDR. (2010). Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-. NIST WebBook. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). 3,3'-Dichloro-4,4'-diaminodiphenylmethane Chemical Substances Control Law Reference No.. Retrieved from [Link]
- Google Patents. (n.d.). CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate.
-
Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
-
NCBI. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and.... Retrieved from [Link]
- Google Patents. (n.d.). DE1618770A1 - Process for the preparation of 3,4-dichlorophenyl isocyanate.
-
EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
- Google Patents. (2024). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
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